4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
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Overview
Description
4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a tetrahydrofuran moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable amine with a diketone or ketoester, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the pyrimidine ring or the tetrahydrofuran moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated ring system.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, derivatives of pyrimidine compounds are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, compounds with similar structures have been investigated for their antiviral, anticancer, and antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for compounds like 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylpyrimidine: Lacks the tetrahydrofuran moiety.
5-Methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one: Lacks the amino group.
4-Amino-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one: Lacks the methyl group.
Uniqueness
The presence of both the tetrahydrofuran moiety and the amino group in 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
18002-32-9 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-amino-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O2/c1-6-5-12(7-3-2-4-14-7)9(13)11-8(6)10/h5,7H,2-4H2,1H3,(H2,10,11,13) |
InChI Key |
GUSZQTIIJIPCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CCCO2 |
Origin of Product |
United States |
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